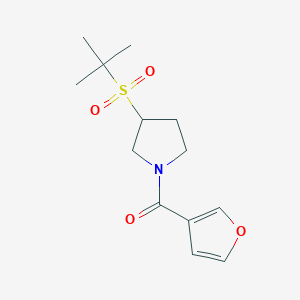
2,2,2-Trifluoro-1-(pyrrolidin-3-yl)ethan-1-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,2,2-Trifluoro-1-(pyrrolidin-3-yl)ethan-1-ol hydrochloride, commonly known as TPEN, is a chelator that has been widely used in scientific research. It is a white crystalline powder and is soluble in water and ethanol. TPEN is a potent chelator of zinc, copper, and other transition metal ions. It has been used in various fields such as biochemistry, pharmacology, and toxicology.
Scientific Research Applications
Metal-Free Cycloaddition Reactions
In the realm of organic synthesis, "2,2,2-Trifluoro-1-(pyrrolidin-3-yl)ethan-1-ol hydrochloride" or derivatives thereof have been explored for metal-free cycloaddition reactions. Alcaide et al. (2015) demonstrated the use of related trifluoroethyl compounds as 1,2-dipole precursors in a metal-free direct [2+2] cycloaddition reaction of alkynes, yielding substituted cyclobutenes under mild conditions without the need for irradiation or heating (Alcaide, Almendros, Fernández, & Lázaro‐Milla, 2015).
Fluorination and Functionalization
Troegel and Lindel (2012) highlighted the application in fluorination reactions, specifically in the synthesis of fluorohymenidin, marking it as the first fluorinated pyrrole-imidazole alkaloid. This study underlines the versatility of trifluoroethyl compounds in introducing fluorine atoms into organic molecules (Troegel & Lindel, 2012).
Sulfonamide Cyclisations
Haskins and Knight (2002) utilized trifluoromethyl groups in promoting sulfonamide cyclisations, illustrating the efficiency of triflic acid in inducing 5-endo cyclisations of homoallylic sulfonamides to pyrrolidines. This work showcases the role of trifluoromethyl compounds in facilitating cationic cyclisations for the synthesis of complex polycyclic systems (Haskins & Knight, 2002).
Organocatalysis
Hayashi et al. (2007) found the trifluoroacetic acid salt of a related 2-(pyrrolidinylmethyl)pyrrolidine compound to be an effective organocatalyst in an asymmetric intramolecular aldol reaction. This illustrates the utility of trifluoromethylated pyrrolidines in enantioselective synthesis, highlighting their role in achieving high selectivity in organic reactions (Hayashi, Sekizawa, Yamaguchi, & Gotoh, 2007).
properties
IUPAC Name |
2,2,2-trifluoro-1-pyrrolidin-3-ylethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO.ClH/c7-6(8,9)5(11)4-1-2-10-3-4;/h4-5,10-11H,1-3H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZJZHAQYJZVJSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(C(F)(F)F)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1613292-86-6 |
Source


|
| Record name | 2,2,2-trifluoro-1-(pyrrolidin-3-yl)ethan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[4-(2-Thienylacetyl)piperazin-1-yl]methyl}-1,2-benzisoxazole](/img/structure/B2970565.png)

![(E)-2-amino-1-((3-hydroxybenzylidene)amino)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2970569.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea](/img/structure/B2970570.png)


![4-Ethoxy-3-fluoro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2970574.png)





![N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-1-naphthamide](/img/structure/B2970587.png)
